molecular formula C7H7ClFN B2446609 6-Chloro-2-fluoro-3-methylaniline CAS No. 124185-35-9; 702640-48-0

6-Chloro-2-fluoro-3-methylaniline

Cat. No.: B2446609
CAS No.: 124185-35-9; 702640-48-0
M. Wt: 159.59
InChI Key: QXHIYPYDZBWKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-fluoro-3-methylaniline is a useful research compound. Its molecular formula is C7H7ClFN and its molecular weight is 159.59. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-2-fluoro-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHIYPYDZBWKFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 6-Chloro-2-fluoro-3-methylaniline, and how do they influence experimental design?

  • Answer: The compound is a liquid at room temperature with a predicted boiling point of 205.9°C (760 mmHg) and a density of 1.3 g/cm³ . These properties are critical for selecting purification methods (e.g., distillation) and solvent compatibility in reactions. The molecular formula (C₇H₇ClFN) and substituent positions (chloro, fluoro, methyl) suggest strong electron-withdrawing effects, which must be considered in designing electrophilic substitution reactions.

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Answer:

  • ¹H/¹³C NMR : Resolve aromatic protons and carbons, with splitting patterns influenced by fluorine (¹⁹F coupling).
  • ¹⁹F NMR : Directly identifies the fluorine environment.
  • FT-IR : Confirms NH₂ stretching (~3400 cm⁻¹) and C-Cl/C-F vibrations.
  • Mass Spectrometry : Validates molecular weight (159.59 g/mol) and fragmentation patterns.
    Computational tools (e.g., density-functional theory) can predict spectral data for comparison .

Q. How can researchers safely handle and store this compound in laboratory settings?

  • Answer: Store in a cool, dry place under inert gas (e.g., N₂) to prevent oxidation. Use gloves and fume hoods due to potential toxicity. Stability studies should monitor decomposition under varying pH and temperature conditions.

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic and reactive properties of this compound?

  • Answer: Hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) can model:

  • HOMO-LUMO gaps to assess reactivity.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • Vibrational frequencies for IR/Raman spectral validation.
    For accurate thermochemistry, include exact-exchange terms to reduce errors in atomization energies (<2.4 kcal/mol deviation) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

  • Answer: The compound’s liquid state complicates single-crystal growth. Alternative approaches:

  • Co-crystallization : Use hydrogen-bond acceptors (e.g., carboxylic acids).
  • Low-temperature XRD : Stabilize the structure via rapid cooling.
    Software like SHELX refines data from twinned crystals or high-resolution powder diffraction.

Q. How can researchers resolve contradictions in reported reaction yields or selectivity for derivatives of this compound?

  • Answer:

  • Mechanistic studies : Use isotopic labeling (e.g., ¹⁸O/²H) to track reaction pathways.
  • Kinetic analysis : Compare activation energies under varying conditions (solvent, catalyst).
  • Computational validation : Benchmark experimental results against DFT-calculated transition states .

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